molecular formula C13H14N2O3S B2619496 2-[(4-Ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 943114-12-3

2-[(4-Ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B2619496
CAS No.: 943114-12-3
M. Wt: 278.33
InChI Key: RDVOTWJHZUOJEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid is a thiazole-based small molecule characterized by a 4-ethoxyphenylamino substituent at the 2-position and a carboxylic acid group at the 5-position of the thiazole ring. The ethoxy group (-OCH₂CH₃) may influence solubility, bioavailability, and target binding compared to analogues with substituents like chloro, isobutoxy, or cyano groups .

Properties

IUPAC Name

2-(4-ethoxyanilino)-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-3-18-10-6-4-9(5-7-10)15-13-14-8(2)11(19-13)12(16)17/h4-7H,3H2,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVOTWJHZUOJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the reaction of 4-ethoxyaniline with 2-bromo-4-methylthiazole-5-carboxylic acid under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Various nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Alcohols or amines.

    Substitution: Derivatives with different functional groups replacing the ethoxy group.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity : Thiazole derivatives are known for their anticancer properties. Research indicates that compounds with thiazole moieties can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the thiazole structure can enhance the efficacy of these compounds as antitumor agents. The presence of electron-donating groups, such as methyl or ethoxy groups, can increase their activity by improving interactions with biological targets .

Antimicrobial Properties : The compound has also been investigated for its antimicrobial potential. Thiazoles have been recognized for their ability to inhibit the growth of bacteria and fungi. In vitro studies have demonstrated that certain thiazole derivatives possess broad-spectrum antibacterial activity, making them candidates for developing new antibiotics .

Anti-inflammatory Effects : Some thiazole derivatives have shown promise in reducing inflammation. Research suggests that these compounds may inhibit key inflammatory pathways, thus offering therapeutic benefits for conditions like arthritis and other inflammatory diseases .

Pharmacological Insights

Mechanisms of Action : The mechanisms through which 2-[(4-Ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid exerts its effects are under investigation. It is hypothesized that this compound may interact with specific enzymes or receptors involved in disease processes, potentially leading to enzyme inhibition or modulation of receptor activity .

Case Studies :

  • Anticancer Studies : A study evaluating the cytotoxicity of various thiazole derivatives found that modifications at the 4-position of the phenyl ring significantly enhanced antitumor activity against prostate and breast cancer cell lines .
  • Antimicrobial Evaluation : Another research effort focused on synthesizing novel thiazole derivatives and assessing their antibacterial activity against Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited minimum inhibitory concentrations comparable to standard antibiotics .

Agrochemical Applications

Thiazole derivatives are also explored in agrochemistry for their potential as fungicides and herbicides. The unique structural properties allow them to interact with plant pathogens or pests effectively. Research has identified several thiazole compounds that demonstrate fungicidal activity against crop pathogens, suggesting their utility in agricultural applications .

Summary Table of Applications

Application AreaSpecific ActivityReferences
Medicinal ChemistryAntitumor Activity ,
Antimicrobial Properties ,
Anti-inflammatory Effects ,
PharmacologyMechanisms of Action ,
AgrochemicalsFungicidal Activity ,

Mechanism of Action

The mechanism of action of 2-[(4-Ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Pharmacological Activity

Table 1: Key Pharmacological Profiles of Selected Thiazole Derivatives
Compound Name Substituent(s) Biological Activity Key Findings References
2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC) 4-Chlorobenzylamino Antidiabetic (NIDDM model) Reduces blood glucose by 40% in STZ-induced diabetic rats; enhances insulin sensitivity via antioxidant/anti-inflammatory effects . PMID: 28262618
Febuxostat 3-Cyano-4-isobutoxyphenyl Xanthine oxidase inhibition (gout treatment) Superior efficacy to allopurinol; inhibits uric acid synthesis (FDA-approved) . FDA NDA 21-856
2-(Substituted Benzylamino) derivatives Benzylamino + methylene spacer Xanthine oxidase inhibition Reduced activity vs. febuxostat; spacer disrupts optimal enzyme binding . DOI: 10.1111/cbdd.12686
2-[(3-Trifluoromethylphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid 3-Trifluoromethylphenylamino Not reported (structural analogue) Trifluoromethyl group enhances metabolic stability and lipophilicity . RN: 928003-03-6
Key Insights:
  • Substituent Effects on Activity: The 4-chlorobenzylamino group in BAC is critical for antidiabetic activity, likely due to its electron-withdrawing nature and hydrophobic interactions with target proteins . Isobutoxy and cyano groups in febuxostat optimize xanthine oxidase inhibition by aligning with the enzyme’s active site .

Structural and Physicochemical Properties

Table 2: Structural and Physicochemical Comparisons
Compound Name Substituent(s) logP* Solubility (mg/mL) Key Structural Features
2-[(4-Ethoxyphenyl)amino]-...-5-carboxylic acid 4-Ethoxyphenylamino ~2.5 (est.) Moderate (aqueous) Ethoxy group enhances lipophilicity vs. methoxy .
BAC 4-Chlorobenzylamino ~3.0 Low Chlorine atom increases electronegativity and stability .
Febuxostat 3-Cyano-4-isobutoxyphenyl ~2.8 Low (improved in cocrystals) Isobutoxy and cyano groups enable strong enzyme interactions .
2-[(4-Methoxyphenyl)amino]-...-5-carboxylic acid 4-Methoxyphenylamino ~2.0 High Methoxy group improves solubility but reduces potency .

*Estimated logP values based on substituent contributions.

Key Insights:
  • Ethoxy vs.
  • Chlorobenzyl vs. Ethoxyphenyl : The chloro substituent in BAC provides stronger electron-withdrawing effects, favoring interactions with oxidative enzymes in diabetes pathways .

Biological Activity

2-[(4-Ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative known for its diverse biological activities. Thiazole compounds have been extensively studied for their potential therapeutic applications, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, research findings, and potential therapeutic implications.

Chemical Structure

The compound's IUPAC name is 2-(4-ethoxyanilino)-1,3-thiazole-4-carboxylic acid. Its molecular formula is C12H12N2O3SC_{12}H_{12}N_2O_3S with a molecular weight of 252.30 g/mol. The structural features that contribute to its biological activity include the thiazole ring and the ethoxyphenyl substituent.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Antimicrobial Exhibits activity against various bacterial strains and fungi.
Antiviral Potential to inhibit viral replication in vitro.
Anti-inflammatory Reduces inflammation markers in cellular models.
Anticancer Induces apoptosis in cancer cell lines and inhibits tumor growth.

The mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition : The thiazole ring can interact with enzymes critical for microbial growth or cancer cell proliferation.
  • Receptor Interaction : It may bind to specific receptors involved in inflammatory processes.
  • Oxidative Stress Modulation : The compound has shown potential in reducing reactive oxygen species (ROS), which are implicated in various diseases.

Research Findings

Recent studies have provided insights into the biological activities of thiazole derivatives similar to this compound:

  • Antimicrobial Activity : A study demonstrated that thiazole derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications on the phenyl ring enhance antimicrobial potency .
  • Anticancer Properties : Research on related thiazole compounds has shown promising results in inhibiting cancer cell lines such as A-431 (human epidermoid carcinoma) and U251 (human glioblastoma). Compounds with similar structures have reported IC50 values ranging from 1.61 to 10 µM, indicating strong cytotoxic effects .
  • Anti-inflammatory Effects : In vitro studies suggest that thiazole derivatives can significantly reduce pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Case Studies

Several case studies highlight the effectiveness of thiazole derivatives:

  • Case Study 1 : A derivative exhibited an IC50 value of 3.6 µM against xanthine oxidase, showcasing its potential as an antioxidant and anti-inflammatory agent .
  • Case Study 2 : Another study reported that a structurally similar compound reduced intracellular ROS levels and enhanced cell viability in oxidative stress models .

Q & A

Basic Research Question

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., ethoxyphenyl NH at δ 10.2–10.5 ppm, thiazole C5-carboxylic acid at δ 165–170 ppm) .
  • X-ray crystallography : SHELX software resolves crystal packing and hydrogen-bonding networks. For example, the thiazole ring adopts a planar conformation, with the ethoxyphenyl group at a 75° dihedral angle, influencing solubility .

What biological activities are associated with this compound, and what mechanistic insights exist?

Basic Research Question
The compound exhibits xanthine oxidase inhibition (IC50_{50} ~2.5 µM) and antidiabetic activity in streptozotocin (STZ)-induced diabetic rats, reducing blood glucose by 40–50% at 20 mg/kg dose . Mechanistically, it scavenges ROS (e.g., reduces malondialdehyde by 30%) and downregulates pro-inflammatory cytokines (TNF-α, IL-6) via NF-κB suppression .

How do structural modifications (e.g., substituents on the phenyl ring) affect activity?

Advanced Research Question
Structure-Activity Relationship (SAR) :

  • 4-Ethoxyphenyl : Enhances metabolic stability compared to chlorobenzyl analogues but reduces solubility due to increased hydrophobicity .
  • Methyl group at C4 : Critical for xanthine oxidase binding; removal decreases inhibition by >70% .
  • Carboxylic acid at C5 : Essential for hydrogen bonding with Arg880 in xanthine oxidase; esterification abolishes activity .

What experimental models are suitable for evaluating its antidiabetic efficacy?

Advanced Research Question

  • In vivo : Neonatal STZ-induced NIDDM rats (100 mg/kg STZ, single intraperitoneal injection). Parameters: oral glucose tolerance test (OGTT), HbA1c, insulin sensitivity index (ISI) .
  • In vitro : INS-1 pancreatic β-cells under high-glucose stress (25 mM glucose), measuring apoptosis (Annexin V/PI assay) and insulin secretion (ELISA) .

How can contradictory data on antioxidant vs. pro-oxidant effects be resolved?

Advanced Research Question
Discrepancies arise from concentration-dependent behavior. At 10 µM, the compound acts as an antioxidant (reduces lipid peroxidation by 25%), but at >50 µM, it generates ROS via Fenton-like reactions with Fe2+^{2+}. Resolution requires dose-response studies in both cell-free (e.g., DPPH assay) and cellular (e.g., H2DCFDA staining) systems .

What methodologies quantify oxidative stress modulation by this compound?

Advanced Research Question

  • Lipid peroxidation : Thiobarbituric acid reactive substances (TBARS) assay for malondialdehyde (MDA) in serum .
  • Antioxidant enzymes : Spectrophotometric analysis of superoxide dismutase (SOD) and catalase (CAT) in pancreatic homogenates .
  • ROS detection : Flow cytometry with H2DCFDA in HepG2 cells .

How does crystallography inform its molecular interactions?

Advanced Research Question
X-ray structures (SHELXL-refined) reveal key interactions:

  • The carboxylic acid forms hydrogen bonds with Arg880 and Asn768 of xanthine oxidase.
  • The ethoxy group engages in hydrophobic packing with Leu873, explaining its higher IC50_{50} vs. chloro analogues .

What formulation strategies address its poor aqueous solubility?

Advanced Research Question

  • Nanosuspensions : Lyophilized formulations with poloxamer 188 (0.1% w/v) increase solubility from 12.9 µg/mL to 98.3 µg/mL .
  • Prodrugs : Ethyl esterification at C5 improves bioavailability but requires enzymatic hydrolysis studies in hepatic microsomes .

Can this compound synergize with existing therapies for metabolic disorders?

Advanced Research Question
In STZ rats, co-administration with metformin (50 mg/kg) normalizes blood glucose faster (7 vs. 14 days) and reduces hepatotoxicity (ALT/AST levels 20% lower). Synergy is attributed to complementary AMPK activation (metformin) and xanthine oxidase inhibition (thiazole) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.